molecular formula C12H17N3O3 B2873149 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate CAS No. 145878-49-5

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate

Cat. No.: B2873149
CAS No.: 145878-49-5
M. Wt: 251.286
InChI Key: JNQPZLNSWMBXIH-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate” is a chemical compound with the CAS Number: 145878-49-5 . It has a molecular weight of 251.29 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,10H,13H2,1-3H3,(H,14,16) . The structure of the compound features ribbons formed by two parallel chains of molecules joined by C=O···H–N hydrogen bonding, which are then cross-linked by C=O···H–O hydrogen bonds .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, more specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current information.

Scientific Research Applications

Organic Synthesis Building Blocks

Research highlights the utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, illustrating their role as versatile building blocks in organic synthesis. These compounds can undergo reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their potential in constructing complex organic molecules and intermediates for further chemical transformations (Guinchard, Vallée, & Denis, 2005).

Enzymatic Kinetic Resolution

tert-butyl 2-(1-Hydroxyethyl)phenylcarbamate serves as a key intermediate for chiral organoselenanes and organotelluranes. Its enzymatic kinetic resolution, facilitated by lipase-catalyzed transesterification, underscores the importance of such carbamates in producing optically pure enantiomers, which are crucial for the development of asymmetric synthesis methods and potentially active pharmaceutical ingredients (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Bioactive Molecules

The synthesis of tert-butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through asymmetric Mannich reactions exemplifies the application of carbamate derivatives in crafting molecules with potential biological activities. Such synthetic approaches are pivotal in the development of new drugs and understanding the stereochemical aspects of bioactive compounds (Yang, Pan, & List, 2009).

Photoredox Catalysis in Organic Chemistry

Photoredox catalysis utilizing carbamate derivatives for the amination of o-hydroxyarylenaminones represents a modern application in organic chemistry. This technique allows for the efficient assembly of 3-aminochromones under mild conditions, highlighting the role of carbamates in facilitating novel reaction pathways and expanding the toolbox for synthetic chemists (Wang et al., 2022).

Antioxidant Synthesis

New monomeric antioxidants incorporating carbamate groups, such as those synthesized by direct addition of hindered phenols to isocyanates, demonstrate the application of tert-butyl carbamates in materials science. These antioxidants are designed to protect polymers against thermal oxidation, showcasing the compound's utility beyond pharmaceuticals into materials engineering (Pan, Liu, & Lau, 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQPZLNSWMBXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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